An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 3-(dimethylamino)acrylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, a thorough understanding of a molecule's NMR spectrum is critical for structure elucidation, verification, and quality control. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral data for tert-butyl 3-(dimethylamino)acrylate, a valuable building block in organic synthesis.
Given the absence of a publicly available, experimentally verified and assigned NMR spectrum for this specific compound, this guide will present a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. The predicted data herein serves as a robust reference for researchers working with this and similar compounds.
Molecular Structure and Predicted NMR Spectra
The structure of tert-butyl 3-(dimethylamino)acrylate, with the IUPAC name tert-butyl (E)-3-(dimethylamino)prop-2-enoate, combines the features of an α,β-unsaturated ester and an enamine. This unique electronic arrangement significantly influences the chemical shifts of the vinylic protons and carbons. The electron-donating dimethylamino group and the electron-withdrawing tert-butoxycarbonyl group create a polarized π-system, which is key to understanding its NMR spectrum.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is characterized by distinct signals for the vinylic protons, the dimethylamino group, and the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.5 | Doublet | 1H | ~13 Hz | H-3 |
| ~4.9 | Doublet | 1H | ~13 Hz | H-2 |
| ~2.9 | Singlet | 6H | - | -N(CH₃)₂ |
| ~1.5 | Singlet | 9H | - | -C(CH₃)₃ |
Expert Analysis of the ¹H NMR Spectrum:
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Vinylic Protons (H-2 and H-3): The two vinylic protons, H-2 and H-3, are expected to appear as doublets due to their mutual coupling. The large coupling constant of approximately 13 Hz is indicative of a trans relationship between these two protons. The significant downfield shift of H-3 (around 7.5 ppm) is attributed to the strong electron-donating effect of the adjacent dimethylamino group, which increases the electron density at C-2 and deshields H-3. Conversely, H-2 is shifted upfield (around 4.9 ppm) due to the same resonance effect.
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Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.9 ppm.
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tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will also produce a sharp singlet, typically observed further upfield at around 1.5 ppm, due to the shielding effect of the electron-donating alkyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, the carbons of the dimethylamino and tert-butyl groups.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-1 |
| ~150 | C-3 |
| ~95 | C-2 |
| ~78 | -C (CH₃)₃ |
| ~40 | -N(C H₃)₂ |
| ~28 | -C(C H₃)₃ |
Expert Analysis of the ¹³C NMR Spectrum:
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Carbonyl Carbon (C-1): The carbonyl carbon of the ester group is expected to resonate at the most downfield position, around 168 ppm, which is a characteristic chemical shift for α,β-unsaturated esters.
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Vinylic Carbons (C-2 and C-3): The electronic effects within the molecule cause a significant difference in the chemical shifts of the two vinylic carbons. C-3, being directly attached to the electron-donating nitrogen atom, is significantly deshielded and appears at approximately 150 ppm. In contrast, C-2 is shielded by the resonance effect and is found at a much higher field, around 95 ppm. This large chemical shift difference is a hallmark of such polarized enamines.
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tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is predicted to be around 78 ppm, while the three equivalent methyl carbons will have a chemical shift of approximately 28 ppm.
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Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group are expected to appear at around 40 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for tert-butyl 3-(dimethylamino)acrylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity tert-butyl 3-(dimethylamino)acrylate.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
- Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.
- Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
- Spectral Width: Approximately 220 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain a flat baseline.
- Calibrate the spectrum using the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Pick the peaks and report the chemical shifts in ppm.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of tert-butyl 3-(dimethylamino)acrylate and the predicted key NMR correlations.
Caption: Molecular structure of tert-butyl 3-(dimethylamino)acrylate with predicted ¹H and ¹³C NMR chemical shifts.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for tert-butyl 3-(dimethylamino)acrylate. By understanding the influence of the molecule's electronic structure on its NMR spectrum, researchers can confidently identify this compound and distinguish it from related structures. The detailed experimental protocol provides a reliable framework for obtaining high-quality NMR data, ensuring the integrity of research and development efforts in the pharmaceutical and chemical industries.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
